

Pemetrexed-d5 in Therapeutic Drug Monitoring: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed is a multi-targeted antifolate chemotherapy agent used in the treatment of various cancers, including non-small cell lung cancer and malignant pleural mesothelioma.[1] Therapeutic Drug Monitoring (TDM) of pemetrexed is crucial for optimizing treatment efficacy while minimizing dose-related toxicities. TDM helps in individualizing dosing regimens by maintaining plasma concentrations within the therapeutic window. **Pemetrexed-d5**, a stable isotope-labeled internal standard, is an essential tool for the accurate and precise quantification of pemetrexed in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of **Pemetrexed-d5** in TDM.

Mechanism of Action

Pemetrexed exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes crucial for the synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA replication. The primary targets of pemetrexed are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). By inhibiting these enzymes, pemetrexed disrupts the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.





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Caption: Pemetrexed mechanism of action signaling pathway.

Quantitative Data Summary

The following tables summarize the key parameters for the quantification of pemetrexed in human plasma using **Pemetrexed-d5** as an internal standard with LC-MS/MS.

Table 1: LC-MS/MS Method Parameters



Parameter	Value	Reference	
Liquid Chromatography			
Column	Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 μm)	[2]	
Mobile Phase A	0.1% Formic Acid in Water	[2]	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	d in [2]	
Flow Rate	0.3 - 0.4 mL/min	[3]	
Injection Volume	5 - 20 μL	[3]	
Column Temperature	40°C	[2]	
Mass Spectrometry			
Ionization Mode	Positive Electrospray Ionization (ESI+)	[2]	
Pemetrexed MRM Transition	m/z 428.2 > 281.2	[4]	
Pemetrexed-d5 MRM Transition (Proposed)	m/z 433.2 > 286.2		
Capillary Voltage	2.7 kV	[2]	
Source Temperature	150°C	[2]	
Desolvation Temperature	350°C	[2]	
Desolvation Gas Flow	950 L/h	[2]	

Table 2: Method Validation Summary



Parameter	Result	Reference
Linearity Range	0.025 - 25.0 μg/L	[2][5]
Lower Limit of Quantification (LLOQ)	0.025 μg/L	[2][5]
Accuracy	96.5%	[2][5]
Within-day Precision (%CV)	< 8.8%	[2][5]
Between-day Precision (%CV)	< 8.8%	[2][5]
Extraction Recovery (Pemetrexed)	59 ± 1%	[2][5]
Extraction Recovery (Internal Standard)	55 ± 5%	[2][5]

Table 3: Pemetrexed Pharmacokinetic Parameters in Adult Cancer Patients

Parameter	Typical Value	Range	Reference
Clearance (CL)	8.29 L/h	-	[3]
Central Volume of Distribution (V1)	18.94 L	-	[3]
Peripheral Volume of Distribution (V2)	5.12 L	-	[3]
Intercompartmental Clearance (Q)	0.10 L/h	-	[3]
Half-life (t1/2)	3.5 h	-	[6]
Protein Binding	~81%	-	[1]

Experimental Protocols



Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol describes the extraction of pemetrexed from human plasma samples prior to LC-MS/MS analysis.

Materials:

- Human plasma samples
- Pemetrexed-d5 internal standard (IS) working solution
- Methanol
- Water (LC-MS grade)
- 5% Ammonium hydroxide solution
- · Formic acid
- Oasis MAX SPE cartridges (or equivalent)
- · SPE vacuum manifold
- Centrifuge
- Autosampler vials

Procedure:

- Sample Thawing: Thaw frozen plasma samples at room temperature.
- Internal Standard Spiking: To 500 μ L of each plasma sample, add 25 μ L of the **Pemetrexed-d5** internal standard working solution. Vortex briefly to mix.
- SPE Cartridge Conditioning:
 - Place SPE cartridges on the vacuum manifold.



- Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water through each cartridge. Do not allow the cartridges to dry out.
- Sample Loading: Load the spiked plasma samples onto the conditioned SPE cartridges.
 Apply a gentle vacuum to slowly draw the samples through the cartridges.
- · Washing:
 - Wash the cartridges with 1 mL of 5% ammonium hydroxide solution.
 - Wash the cartridges with 1 mL of methanol.
 - Dry the cartridges under vacuum for 5-10 minutes.
- Elution: Elute pemetrexed and the internal standard from the cartridges by adding 1 mL of methanol containing 2% formic acid. Collect the eluate.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 200 μL of the initial mobile phase (e.g., 85% Mobile Phase A and 15% Mobile Phase B). Vortex to ensure complete dissolution.
- Centrifugation: Centrifuge the reconstituted samples at 10,000 x g for 5 minutes to pellet any particulate matter.
- Transfer: Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the instrumental analysis of the extracted samples.

Instrumentation:

A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

Procedure:

• Method Setup: Set up the LC-MS/MS instrument with the parameters outlined in Table 1.

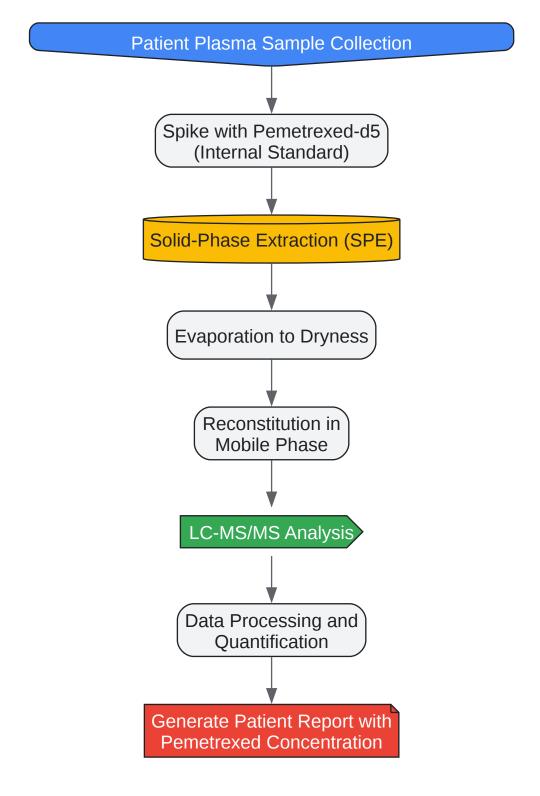
Methodological & Application





- System Equilibration: Equilibrate the LC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Sample Injection: Inject the prepared samples onto the LC-MS/MS system.
- Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode using the specified transitions for pemetrexed and **Pemetrexed-d5**.
- Calibration Curve and Quality Controls: Analyze a set of calibration standards and quality control (QC) samples with each batch of patient samples to ensure the accuracy and precision of the measurements.





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Caption: Experimental workflow for Pemetrexed TDM.

Conclusion



The use of **Pemetrexed-d5** as an internal standard in LC-MS/MS-based therapeutic drug monitoring provides a robust and reliable method for the quantification of pemetrexed in patient plasma. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and clinicians to implement and validate a TDM assay for pemetrexed, ultimately contributing to personalized cancer therapy and improved patient outcomes.

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